2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-Pyrrolidin-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a heterocyclic organic compound that has a wide range of scientific applications. It is a colorless, odorless, and crystalline solid that is soluble in polar organic solvents such as dimethylsulfoxide and methanol. This compound has been studied extensively in the fields of synthetic organic chemistry, material science, and biochemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds containing the 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized as boric acid ester intermediates with benzene rings. These compounds are produced through a substitution reaction and their structures are confirmed through various spectroscopy methods and mass spectrometry. Single crystals are measured by X-ray diffraction, and conformational analyses are performed. The molecular structures are also calculated and compared using density functional theory (DFT), ensuring consistency between the optimized molecular structures and crystal structures determined by X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals are investigated through DFT, revealing several physicochemical properties of the compounds (Huang et al., 2021).
Coordination Polymers and Luminescent Materials
The compound 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in the synthesis of extended dipyridyl ligands, which are then used to form two-dimensional coordination polymers. For instance, the coordination polymer [Co2L2(OAc)4(H2O)2]n is synthesized using this ligand, featuring one-dimensional chains of octahedral cobalt ions bridged by acetate ligands. These chains are connected to form two-dimensional sheets with square lattice topology via the dipyridyl ligands. The crystal structures of intermediates and the coordination polymer are also reported, showcasing the structural complexity and potential for creating materials with specific topologies and properties (Al-Fayaad et al., 2020).
properties
IUPAC Name |
2-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-8-7-9-17-13(12)18-10-5-6-11-18/h7-9H,5-6,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTXCUGUPDEZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660618 | |
Record name | 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073354-41-2 | |
Record name | 2-(1-Pyrrolidinyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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